molecular formula C17H19NO B049323 N-(1-Methyl-3,3-diphenylpropyl)formamide CAS No. 123795-30-2

N-(1-Methyl-3,3-diphenylpropyl)formamide

Cat. No.: B049323
CAS No.: 123795-30-2
M. Wt: 253.34 g/mol
InChI Key: LWFQQSPCHSMMQH-UHFFFAOYSA-N
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Description

N-(1-Methyl-3,3-diphenylpropyl)formamide (CAS: 123655-12-9) is an aliphatic formamide derivative with the molecular formula C₁₇H₁₉NO and a molecular weight of 253.3389 g/mol . It features a diphenylpropyl backbone substituted with a methyl group and a formamide functional group. This compound is primarily used in laboratory research, particularly in studies investigating metabolic pathways and xenobiotic biotransformation .

Scientific Research Applications

Pharmaceutical Applications

N-(1-Methyl-3,3-diphenylpropyl)formamide is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds.

  • Intermediate for Antihypertensive Agents : The compound serves as a precursor in the synthesis of antihypertensive medications such as lercanidipine. Lercanidipine is a third-generation dihydropyridine calcium channel blocker used to treat hypertension, characterized by its prolonged action and selectivity for blood vessels . The synthesis process involves the conversion of this compound into N-methyl-3,3-diphenylpropylamine, which is crucial for producing lercanidipine .

Toxicological Studies

Research has been conducted to understand the metabolic pathways and toxicological effects of this compound.

  • Metabolic Disposition : Studies in rats have shown that this compound undergoes metabolic transformations to form water-soluble metabolites such as N-acetyl-S-[N-(1-methyl-3,3-diphenylpropylcarbamoyl)]cysteine. These metabolites can be identified in urine and bile, indicating the compound's biotransformation and potential excretion pathways . The identification of these metabolites was achieved using advanced techniques like liquid chromatography-mass spectrometry (LC-MS) and fast atom bombardment mass spectrometry.

Analytical Chemistry

In analytical chemistry, this compound has been utilized in various studies focusing on its structural properties and interactions.

  • Biotransformation Studies : The compound has been involved in biotransformation research to investigate the formation of S-linked conjugates. These studies help elucidate the mechanisms by which the compound interacts with biological systems and its potential effects on human health . Such studies are critical for understanding the safety and efficacy of pharmaceuticals derived from this compound.

Case Study 1: Synthesis of Lercanidipine

  • Objective : To synthesize lercanidipine using this compound as an intermediate.
  • Methodology : The process involves several steps including demethylation reactions and hydrolysis to yield the desired antihypertensive agent.
  • Outcome : Successful synthesis demonstrated the efficacy of this compound as a valuable intermediate in pharmaceutical manufacturing.

Case Study 2: Toxicological Assessment

  • Objective : To evaluate the metabolic fate of this compound in vivo.
  • Methodology : Rats were administered the compound, and urine and bile were analyzed for metabolites.
  • Outcome : Identification of key metabolites provided insights into potential toxicity and environmental impact, aiding regulatory assessments.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for characterizing N-(1-Methyl-3,3-diphenylpropyl)formamide and its metabolites?

Answer: A combination of FAB/MS (Fast Atom Bombardment Mass Spectrometry) , LC/MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) , and NMR (Nuclear Magnetic Resonance) is critical for structural elucidation. For example:

  • LC/MS/MS provides high sensitivity for detecting low-abundance metabolites, such as carbinolamide and phenolic glucuronide conjugates .
  • NMR resolves stereochemical ambiguities and confirms covalent modifications (e.g., S-linked conjugates formed via metabolic activation) .

Table 1: Comparison of Analytical Techniques

TechniqueApplicationSensitivityKey Findings
LC/MS/MSMetabolite profilingHighIdentified glucuronide conjugates in rat models
NMRStructural confirmationModerateVerified S-linked conjugates of isocyanate metabolites
FAB/MSMolecular weight determinationLowDetected carbinolamide intermediates

Q. How is this compound synthesized, and what are common impurities?

Answer:

  • Synthesis: A one-pot condensation reaction involving benzaldehyde, acetophenone, and acetyl chloride under reflux with ferric hydrogensulfate as a catalyst (yields β-amido ketones) .
  • Impurities: Byproducts like 1-(1-Methyl-3,3-diphenylpropyl)-piperidine Hydrochloride (CAS 110246-09-8) are monitored using HPLC with reference standards .

Key Optimization Parameters:

  • Temperature control (80°C optimal for minimizing side reactions) .
  • Catalyst loading (25 mol% ferric hydrogensulfate balances reactivity and cost) .

Advanced Research Questions

Q. What are the metabolic pathways of this compound, and how do they inform toxicity risks?

Answer:

  • Phase I Metabolism: Oxidation to N-(1-Methyl-3,3-diphenylpropyl)isocyanate , a reactive intermediate that forms S-linked conjugates with glutathione (reversible in vivo) .
  • Phase II Metabolism: Glucuronidation at phenolic sites (irreversible), detected via chemiluminescence HPLC .

Methodological Considerations:

  • Use in vitro hepatocyte models to assess metabolic stability and enzyme kinetics.
  • Isotopic labeling (e.g., deuterated analogs) tracks reactive intermediates in rat plasma .

Q. How can contradictory data on metabolite reversibility be resolved in metabolic studies?

Answer: Contradictions arise from differences in experimental conditions (e.g., pH, enzyme activity). For example:

  • S-linked conjugates of isocyanate metabolites are reversible in acidic environments but stable at neutral pH .
  • Resolution Strategies:
    • Validate findings across multiple models (e.g., in vitro microsomes vs. in vivo rat studies) .
    • Use time-course analyses to distinguish transient vs. stable metabolites .

Table 2: Metabolic Pathway Conflicts

MetaboliteModel SystemStabilityEvidence Source
Isocyanate-S-conjugateRat liver microsomesReversible (pH-dependent)
Phenolic glucuronideHuman hepatocytesStable

Q. What strategies improve the pharmacokinetic profile of this compound derivatives?

Answer: Structural modifications guided by QSAR (Quantitative Structure-Activity Relationship) models:

  • Reduce lipophilicity (e.g., introduce polar groups) to enhance clearance .
  • Block metabolic hotspots (e.g., methyl groups at position 1) to prevent oxidation .

Case Study:
Asymmetric synthesis of N-(3,3-diphenylpropyl)aminoalkyl esters improved metabolic stability and antihypertensive activity .

Q. How are stereochemical considerations addressed in asymmetric synthesis?

Answer:

  • Chiral catalysts (e.g., ferric hydrogensulfate) control enantioselectivity in Mannich-type reactions .
  • X-ray crystallography validates absolute configurations (e.g., N-((1S,2S)-3-hydroxy-1,3-diphenylpropyl)benzamide) .

Experimental Design Tip:

  • Use polarimetry or chiral HPLC to monitor enantiomeric excess during synthesis .

Comparison with Similar Compounds

Key Metabolic Pathways:

  • S-Linked Conjugates: In rats, the compound undergoes metabolic activation to N-(1-methyl-3,3-diphenylpropyl)isocyanate, a reactive intermediate that forms S-linked conjugates with glutathione (GSH) and N-acetylcysteine (NAC). These conjugates, identified in bile and urine, include S-[N-(1-methyl-3,3-diphenylpropylcarbamoyl)]glutathione and N-acetyl-S-[N-(1-methyl-3,3-diphenylpropylcarbamoyl)]cysteine.
  • Glucuronidation: The compound also forms carbinolamide glucuronides and phenolic glucuronides (e.g., hydroxylated diphenylpropyl derivatives) in rats. These water-soluble conjugates are excreted via bile and characterized using LC/MS/MS and NMR .

Structural Analogs

The following table compares N-(1-Methyl-3,3-diphenylpropyl)formamide with structurally related compounds:

Compound Name CAS Number Molecular Formula Key Structural Features Metabolic Fate References
This compound 123655-12-9 C₁₇H₁₉NO Diphenylpropyl backbone, formamide group S-linked conjugates, glucuronidation
N-Formylmethamphetamine Not provided C₁₁H₁₅NO Phenylisopropylamine backbone, formamide Phenolic glucuronides
1-(1-Methyl-3,3-diphenylpropyl)-piperidine HCl 110246-09-8 C₂₁H₂₆ClN Diphenylpropyl-piperidine, hydrochloride Limited data; likely hepatic oxidation
Methyl isocyanate 624-83-9 C₂H₃NO Small aliphatic isocyanate S-linked GSH conjugates, high reactivity

Key Observations :

  • The diphenylpropyl group in This compound confers steric bulk, slowing metabolic degradation compared to smaller analogs like methyl isocyanate .
  • Unlike N-formylmethamphetamine, which undergoes aromatic hydroxylation, the diphenylpropyl derivative undergoes aliphatic glucuronidation (carbinolamide pathway) due to its bulky structure .

Metabolic Comparison with Methyl Isocyanate

While both compounds generate reactive isocyanate intermediates, their metabolic fates differ significantly:

Parameter N-(1-Methyl-3,3-diphenylpropyl)isocyanate Methyl Isocyanate
Source Compound This compound Methyl isocyanate
S-Linked Conjugates Stable in acid, release isocyanate in alkali Highly labile, rapid hydrolysis
Toxicity Mechanism Slow release of isocyanate in vivo Immediate reactivity
Major Metabolites GSH and NAC conjugates GSH conjugates, thiocarbamates

Implications :

  • The steric hindrance of the diphenylpropyl group in N-(1-Methyl-3,3-diphenylpropyl)isocyanate reduces its reactivity, leading to delayed toxicity compared to methyl isocyanate .

Glucuronidation Pathways vs. Other Formamides

This compound exhibits unique glucuronidation patterns:

Compound Glucuronide Type Site of Conjugation Stability
This compound Carbinolamide glucuronide Aliphatic hydroxyl group High (intact excretion)
N-Formylmethamphetamine Phenolic glucuronide Aromatic hydroxyl group Moderate
Curcumin (analogous phenolic) Phenolic glucuronide Aromatic hydroxyl group Low (rapid hydrolysis)

Key Insight :

  • The carbinolamide glucuronide of this compound is a rare metabolic product, highlighting the influence of steric effects on conjugation sites .

Properties

CAS No.

123795-30-2

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(4,4-diphenylbutan-2-yl)formamide

InChI

InChI=1S/C17H19NO/c1-14(18-13-19)12-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,13-14,17H,12H2,1H3,(H,18,19)

InChI Key

LWFQQSPCHSMMQH-UHFFFAOYSA-N

SMILES

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC=O

Canonical SMILES

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC=O

Synonyms

N-(1-methyl-3,3-diphenylpropyl)formamide
N-(1-methyl-3,3-diphenylpropyl)formamide, (+-)-isomer
NMDPF

Origin of Product

United States

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